Prodan

説明

do not confuse with prodan in Chemline, RN 16893-85-9 which is disodium hexafluorosilicate

Structure

3D Structure

特性

IUPAC Name |

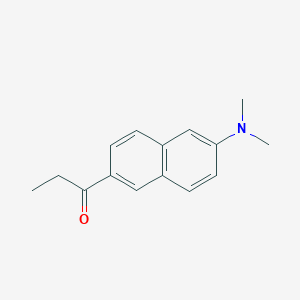

1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQGYCZBNURDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990711 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70504-01-7 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70504-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prodan: An In-depth Technical Guide to a Versatile Environment-Sensitive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodan, or 6-propionyl-2-(dimethylamino)naphthalene, is a pioneering fluorescent probe renowned for its sensitivity to the polarity of its molecular environment. This solvatochromic dye has become an indispensable tool in biophysical and cellular research, offering insights into the intricate dynamics of cell membranes, protein conformations, and drug-membrane interactions. Its utility stems from a significant shift in its fluorescence emission spectrum in response to changes in local polarity, a phenomenon driven by its large excited-state dipole moment and the process of intramolecular charge transfer (ICT). This technical guide provides a comprehensive overview of this compound's core principles, mechanisms of action, and detailed experimental protocols for its application in contemporary research and drug development.

Introduction to this compound

This compound is a naphthalene (B1677914) derivative that exhibits a remarkable change in its fluorescence emission depending on the polarity of the surrounding solvent or its binding site within a biological system.[1] In nonpolar environments, this compound emits blue light, while in polar environments, its emission is red-shifted to the green region of the spectrum.[1] This property makes it an exquisite reporter of the local microenvironment in complex biological milieu.

First proposed as a membrane dye by Weber and Farris in 1979, this compound has since been utilized in a wide array of applications, from mapping lipid domains in cell membranes to characterizing drug binding sites on proteins.[1][2] Its relatively small size minimizes potential perturbations of the systems under investigation.[1]

Core Mechanism of Action: Solvatochromism

The functionality of this compound is rooted in its solvatochromic properties. This phenomenon arises from the change in the electronic distribution of the molecule upon excitation with light.

dot

Caption: this compound's solvatochromic mechanism.

Upon absorption of a photon, this compound transitions from its ground state (S0) to an excited state (S1). In the excited state, there is a significant redistribution of electron density, leading to a much larger dipole moment compared to the ground state.[1] In a polar solvent, the surrounding solvent molecules reorient around this larger excited-state dipole, a process known as solvent relaxation. This relaxation lowers the energy of the excited state. When this compound returns to the ground state by emitting a photon, the energy of the emitted light is consequently lower in a polar environment, resulting in a red-shifted emission. In nonpolar environments, solvent relaxation is minimal, and the emitted photon has higher energy, leading to blue-shifted fluorescence.

Quantitative Data Presentation

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound in various solvents and lipid environments.

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 2.02 | ~360 | 380 | 20 | - |

| Toluene | 2.38 | 347 | 416 | 69 | - |

| N,N-Dimethylformamide | 36.71 | ~360 | 450 | 90 | - |

| Methanol | 32.6 | 361 | 498 | 137 | - |

| Water | 80.1 | ~350 | 520 | 170 | 1.41 |

Data compiled from various sources.[1]

Table 2: this compound Fluorescence in Different Phospholipid Vesicle Phases

| Phospholipid | Phase State | Temperature (°C) | Emission Max (λ_em, nm) | Generalized Polarization (GP) |

| DPPC | Gel | 25 | ~440 | High (~0.6) |

| DPPC | Liquid Crystalline | 50 | ~490 | Low (~ -0.1) |

DPPC: Dipalmitoylphosphatidylcholine. GP values are approximate and can vary with experimental conditions.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

-

This compound powder (Molar Mass: 227.30 g/mol )[1]

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the this compound powder in a minimal amount of DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[3] For short-term storage, -20°C is sufficient for up to a month, while -80°C is recommended for storage up to six months.[3]

dot

Caption: Workflow for this compound stock solution preparation.

Live Cell Membrane Labeling and Imaging

Objective: To label the plasma membrane of live cells with this compound and visualize it using fluorescence microscopy.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (from Protocol 4.1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation and blue/green emission)

Protocol:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

After incubation, gently wash the cells two to three times with pre-warmed PBS to remove excess probe.

-

Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.

-

Immediately image the cells on a fluorescence microscope. Excite this compound around 360 nm and collect emission in two channels, one centered around 440 nm (for ordered membrane regions) and another around 500 nm (for disordered membrane regions) to calculate Generalized Polarization (GP) if desired.

dot

Caption: Workflow for live cell membrane labeling with this compound.

Determination of Protein Surface Hydrophobicity

Objective: To quantify the surface hydrophobicity of a protein using this compound fluorescence.

Materials:

-

This compound stock solution (from Protocol 4.1)

-

Purified protein solution

-

Appropriate buffer (e.g., phosphate (B84403) buffer)

-

Fluorometer

Protocol:

-

Prepare a series of dilutions of the protein solution in the buffer.

-

Prepare a working solution of this compound in the same buffer (typically 1-5 µM).

-

In a cuvette, mix a fixed volume of the this compound working solution with varying concentrations of the protein solution.

-

Incubate the mixtures for a set time (e.g., 15 minutes) at a constant temperature, protected from light, to allow for this compound-protein binding.

-

Measure the fluorescence emission spectrum of each sample using a fluorometer, with an excitation wavelength of approximately 360 nm. Record the emission intensity at the wavelength of maximum emission.

-

Plot the fluorescence intensity as a function of protein concentration.

-

The initial slope of this plot is proportional to the surface hydrophobicity of the protein.

dot

Caption: Logical workflow for protein hydrophobicity assay.

Applications in Drug Development

This compound's sensitivity to its environment makes it a valuable tool in various stages of drug discovery and development.

Characterizing Drug-Membrane Interactions

Many drug candidates exert their effects by interacting with or crossing cell membranes. This compound can be used to study how a drug alters membrane properties. For instance, the introduction of a drug that disorders the lipid packing will lead to increased water penetration into the bilayer, which can be detected as a red shift in this compound's emission and a decrease in the Generalized Polarization (GP) value.

High-Throughput Screening (HTS) for Membrane-Active Compounds

This compound-based assays can be adapted for HTS to identify compounds that disrupt membrane integrity or alter membrane fluidity. Cells or liposomes labeled with this compound can be arrayed in microplates, and a library of compounds can be added. Changes in this compound's fluorescence can be rapidly read by a plate reader, providing a primary screen for membrane-active compounds.

Assessing Drug Binding to Proteins

As demonstrated in the protocol for determining protein surface hydrophobicity, this compound can be used to study drug binding to proteins, particularly if the drug competes for a hydrophobic binding site. A decrease in this compound's fluorescence enhancement upon addition of a drug can indicate competitive binding. For example, this compound has been used to characterize the warfarin (B611796) binding site on human serum albumin.[2]

Advanced Techniques and Considerations

-

Generalized Polarization (GP): GP is a ratiometric measurement that quantifies the spectral shift of this compound and is calculated using the formula: GP = (I_blue - I_green) / (I_blue + I_green), where I_blue and I_green are the fluorescence intensities at the emission maxima in the blue and green regions of the spectrum, respectively. GP values typically range from +1 (highly ordered, nonpolar) to -1 (highly disordered, polar).

-

Fluorescence Lifetime Imaging Microscopy (FLIM): this compound's fluorescence lifetime is also sensitive to its environment. FLIM can provide an additional layer of information, independent of probe concentration, to map membrane properties and protein interactions with high spatial resolution.

-

Two-Photon Excitation Microscopy: this compound can be efficiently excited using two-photon absorption, which offers advantages for imaging in scattering samples and reduces phototoxicity.[1]

Conclusion

This compound remains a cornerstone fluorescent probe in biological and pharmaceutical research. Its straightforward application, coupled with the rich, quantitative information it provides about the polarity of its microenvironment, ensures its continued relevance. The protocols and data presented in this guide offer a robust starting point for researchers and drug development professionals to harness the power of this compound in their investigations of complex biological systems. As imaging technologies and analytical methods continue to advance, the utility of this versatile probe is poised to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The fluorescent probe this compound characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Environmental Sensitivity of Prodan: A Technical Guide to its Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

Prodan, a fluorescent probe of the naphthalene (B1677914) class, has emerged as a powerful tool in biophysical and cellular studies due to its remarkable sensitivity to the polarity of its microenvironment. This phenomenon, known as solvatochromism, manifests as a significant shift in its fluorescence emission spectrum in response to changes in solvent polarity. This technical guide provides an in-depth exploration of the core principles governing this compound's solvatochromism, detailed experimental protocols for its characterization, and a comprehensive summary of its photophysical properties.

The Core Mechanism: A Tale of Two Excited States

This compound's solvatochromic behavior is rooted in the nature of its electronically excited states. Upon absorption of a photon, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In non-polar environments, the molecule primarily exists in a locally excited (LE) state, which has a similar electronic distribution to the ground state. However, in polar solvents, this compound can undergo a further relaxation to a distinct excited state with a significant degree of intramolecular charge transfer (ICT).[1] This ICT state is characterized by a large dipole moment, making it highly sensitive to stabilization by polar solvent molecules.

The transition from the LE state to the ICT state is the cornerstone of this compound's solvatochromism. The extent of this transition and the subsequent stabilization of the ICT state by the surrounding solvent molecules dictate the energy of the emitted photon. In polar solvents, the highly stabilized ICT state results in a lower energy emission, leading to a pronounced red-shift in the fluorescence spectrum. This large Stokes shift, the difference between the absorption and emission maxima, is a hallmark of this compound's environmental sensitivity.[2][3]

The following diagram illustrates the photophysical processes involved in the solvatochromism of this compound:

Caption: Photophysical pathways of this compound's solvatochromism.

Quantitative Analysis of this compound's Photophysical Properties

The solvatochromic properties of this compound have been extensively studied in a variety of solvents with differing polarities. The following table summarizes key quantitative data, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shifts (Δν), and fluorescence quantum yields (Φ_f).

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |

| Cyclohexane | 31.2 | ~350 | ~400 | ~3500 | 0.03[4] |

| Toluene | 33.9 | ~355 | ~420 | ~4500 | - |

| Chloroform | 39.1 | ~360 | ~440 | ~5300 | - |

| Acetone | 42.2 | ~360 | ~460 | ~6400 | - |

| Acetonitrile | 46.0 | ~360 | ~470 | ~7000 | - |

| Ethanol | 51.9 | ~360 | ~490 | ~7900 | 0.95[4] |

| Methanol | 55.5 | 361[4] | 498[4] | ~8400 | - |

| Water | 63.1 | ~360 | 520[4] | ~9600 | - |

Note: The exact values may vary slightly depending on the experimental conditions and literature source. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Experimental Protocols

Accurate characterization of this compound's solvatochromism relies on precise spectroscopic measurements. The following sections provide detailed methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol outlines the steps for acquiring steady-state absorption and fluorescence spectra of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. Protect the solution from light.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the different solvents of interest. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).

-

Absorption Measurements:

-

Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a wavelength range of at least 300-500 nm.

-

Use the corresponding pure solvent as a blank for each measurement.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurements:

-

Using a fluorometer, excite each working solution at its respective λ_abs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-650 nm).

-

Ensure that the emission slits are set to an appropriate width to obtain a good signal-to-noise ratio without saturating the detector.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷.

-

Plot the Stokes shift as a function of a solvent polarity scale (e.g., ET(30)) to generate a Lippert-Mataga plot. This plot can be used to estimate the change in dipole moment of this compound upon excitation.

-

The following diagram outlines the experimental workflow for absorption and fluorescence spectroscopy:

Caption: Workflow for spectroscopic analysis of this compound.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide insights into the excited-state dynamics of this compound, including the kinetics of the LE to ICT state conversion.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.

-

Pulsed laser source with a pulse width significantly shorter than the fluorescence lifetime of this compound (typically femtoseconds to picoseconds).

-

Monochromator and a fast photodetector (e.g., microchannel plate photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare deoxygenated solutions of this compound in the solvents of interest as described in the previous protocol. Oxygen can quench the excited state and affect the fluorescence lifetime.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser to the λ_abs of this compound in the respective solvent.

-

Set the emission monochromator to the λ_em.

-

Adjust the instrument parameters (e.g., time window, data acquisition time) to capture the full fluorescence decay.

-

-

Data Acquisition:

-

Acquire the fluorescence decay profile of the this compound solution.

-

Acquire the instrument response function (IRF) by scattering the excitation light into the detector.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF to obtain the true fluorescence decay of the sample.

-

Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetimes (τ). In polar solvents, multiple lifetime components may be observed, corresponding to the LE and ICT states.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.

Materials:

-

Fluorescence quantum yield standard with a known Φ_f and spectral properties similar to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Solutions of this compound and the standard in the same solvent.

-

UV-Vis spectrophotometer and fluorometer.

Procedure:

-

Absorbance Matching: Prepare a series of solutions of both this compound and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

Absorption and Fluorescence Measurements:

-

Measure the absorption spectra of all solutions.

-

Measure the corrected fluorescence spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

Calculate the quantum yield of this compound (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent.

-

This comprehensive guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound as a sensitive probe of microenvironmental polarity. By understanding its underlying photophysics and employing rigorous experimental techniques, scientists can leverage the power of solvatochromism to gain valuable insights in a wide range of chemical and biological systems.

References

Probing Molecular Environments: A Technical Guide to Prodan's Fluorescence Mechanism and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Prodan's fluorescence, a cornerstone tool for investigating molecular environments. This compound (6-propionyl-2-dimethylaminonaphthalene) is a highly sensitive fluorescent probe whose emission properties are exquisitely responsive to the polarity of its surroundings. This sensitivity makes it an invaluable asset in diverse research areas, including membrane biophysics, protein folding, and drug delivery systems. This document provides a comprehensive overview of this compound's fluorescence mechanism, a detailed compilation of its quantum yield in various solvents, and explicit experimental protocols for its characterization.

The Core Fluorescence Mechanism: A Tale of Two States

This compound's remarkable environmental sensitivity stems from a photophysical process involving two distinct excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This phenomenon, known as solvatochromism, is the basis for its utility as a polarity probe.

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to a locally excited state (S₁-LE). In non-polar environments, fluorescence emission occurs primarily from this LE state, resulting in a blue-shifted emission spectrum. However, in polar solvents, the molecule can undergo a structural relaxation in the excited state, leading to the formation of a highly polar intramolecular charge transfer (ICT) state. This ICT state arises from the transfer of electron density from the electron-donating dimethylamino group to the electron-withdrawing propionyl group.

The energy of the ICT state is significantly stabilized by polar solvent molecules, resulting in a large Stokes shift and a red-shifted fluorescence emission. The extent of this red shift is directly proportional to the polarity of the solvent, allowing for a quantitative assessment of the local environment's polarity.

Quantitative Analysis: Photophysical Properties of this compound in Various Solvents

The fluorescence quantum yield (Φf) of this compound, which represents the efficiency of the fluorescence process, is highly dependent on the solvent environment. In non-polar, aprotic solvents, where the formation of the ICT state is less favorable, the quantum yield is generally low. Conversely, in polar, protic solvents that can stabilize the ICT state through hydrogen bonding, the quantum yield can be significantly higher. The following table summarizes the key photophysical properties of this compound in a range of solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 343 | 395 | 3980 | 0.03[1] |

| Toluene | 2.38 | 355 | 428 | 5160 | 0.42 |

| Dichloromethane | 8.93 | 360 | 452 | 5890 | - |

| Acetone | 20.7 | 360 | 460 | 6200 | - |

| Ethanol | 24.5 | 362 | 498 | 7780 | 0.95[1] |

| Methanol | 32.7 | 361 | 505 | 8130 | - |

| Acetonitrile | 37.5 | 360 | 472 | 6790 | - |

| Water | 80.1 | 350 | 525 | 9860 | - |

Experimental Protocols: Measuring this compound's Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be reliably determined using the comparative method. This involves comparing the fluorescence intensity of this compound to that of a well-characterized fluorescence standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard for the blue-green spectral region where this compound emits.

Materials and Equipment

-

This compound (powder)

-

Quinine sulfate dihydrate (fluorescence standard)

-

0.1 M Sulfuric acid (H₂SO₄)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).

-

This compound Stock Solution: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., 1 x 10⁻⁴ M).

-

Working Solutions: Prepare a series of dilutions for both the quinine sulfate standard and the this compound sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Experimental Workflow

Measurement Procedure

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution (both standard and sample) at the chosen excitation wavelength (e.g., 345 nm for quinine sulfate, and the absorption maximum of this compound in the specific solvent).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each working solution. Ensure that the emission is collected over the entire fluorescence band.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis and Calculation

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.

-

Calculate the Gradient: Determine the gradient (slope) of the straight line for both the standard (Grad_std) and the sample (Grad_smp).

-

Calculate the Quantum Yield: The quantum yield of the this compound sample (Φf_smp) can be calculated using the following equation:

Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54).

-

n_smp and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Conclusion

This compound's unique photophysical properties, characterized by its environment-sensitive fluorescence, make it a powerful tool for elucidating molecular-level details in a wide array of scientific disciplines. A thorough understanding of its fluorescence mechanism and the factors influencing its quantum yield is paramount for the accurate interpretation of experimental data. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this compound as a fluorescent probe in their investigations, contributing to advancements in fields ranging from fundamental biophysics to applied drug development.

References

Prodan's Spectroscopic Behavior in Response to Solvent Polarity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of Prodan (6-propionyl-2-dimethylaminonaphthalene), a fluorescent probe widely utilized to investigate the polarity of microenvironments in chemical and biological systems. This compound's pronounced sensitivity to solvent polarity, manifested as significant shifts in its absorption and emission spectra, makes it an invaluable tool in drug discovery and membrane biophysics. This document details the quantitative spectral data of this compound in various solvents, outlines experimental protocols for its use, and provides visual representations of the underlying photophysical mechanisms and experimental workflows.

Quantitative Spectral Data

This compound's utility as a polarity-sensitive probe is rooted in its large Stokes shift, the difference between the maximum absorption and emission wavelengths, which increases with solvent polarity. This phenomenon is attributed to the stabilization of a highly polar intramolecular charge-transfer (ICT) excited state in polar environments. The following table summarizes this compound's absorption maxima (λ_abs), emission maxima (λ_em), and the calculated Stokes shifts in a range of solvents with varying polarities.

| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | ~360 | ~430 | ~4500 |

| Toluene | 33.9 | ~362 | ~445 | ~4900 |

| Chloroform | 39.1 | ~365 | ~465 | ~5800 |

| Acetone | 42.2 | ~364 | ~485 | ~6800 |

| Dichloromethane | 41.1 | ~365 | ~490 | ~6900 |

| Acetonitrile | 46.0 | ~363 | ~500 | ~7600 |

| Methanol | 55.5 | ~360 | ~520 | ~8800 |

| Water | 63.1 | ~350 | ~530 | ~9800 |

Experimental Protocols

Accurate and reproducible measurements of this compound's spectral shifts are crucial for its application. Below is a detailed methodology for characterizing the solvatochromic properties of this compound.

2.1. Materials and Reagents

-

This compound (6-propionyl-2-dimethylaminonaphthalene), high purity

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, dichloromethane, acetonitrile, methanol, water)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for stock solution preparation

-

Volumetric flasks and precision pipettes

-

Quartz cuvettes (1 cm path length)

2.2. Preparation of this compound Stock Solution

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

2.3. Preparation of Working Solutions

-

Allow the this compound stock solution to equilibrate to room temperature.

-

Prepare working solutions by diluting the stock solution in the desired spectroscopic grade solvents to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration should be optimized to ensure a sufficient signal-to-noise ratio while avoiding inner filter effects.

2.4. Spectroscopic Measurements

-

Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.

-

Absorption Spectra:

-

Record the absorption spectrum of each this compound solution from approximately 300 nm to 500 nm using a UV-Vis spectrophotometer.

-

Use the corresponding pure solvent as a blank.

-

Determine the absorption maximum (λ_abs).

-

-

Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λ_abs) determined for this compound in each solvent.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance spectral resolution and signal intensity.

-

Record the emission spectrum over a range that encompasses the expected emission, typically from 400 nm to 650 nm.

-

Determine the emission maximum (λ_em).

-

-

Data Correction: Correct all emission spectra for instrument-specific biases and for background fluorescence from the solvent.

Visualizing Mechanisms and Workflows

3.1. This compound's Solvatochromism: A Signaling Pathway

The solvatochromic shift of this compound is driven by the formation and subsequent stabilization of an intramolecular charge-transfer (ICT) state upon photoexcitation. In nonpolar solvents, emission occurs from a locally excited (LE) state. In polar solvents, the excited state undergoes a relaxation to a more stable, highly polar ICT state, resulting in a red-shifted emission.

Caption: this compound's photophysical pathway.

3.2. Experimental Workflow for Spectral Analysis

The following diagram outlines the logical flow of the experimental procedure for analyzing this compound's absorption and emission spectra in different solvents.

Caption: Experimental workflow for this compound spectroscopy.

Prodan as a Molecular Rotor for Viscosity Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-propionyl-2-dimethylaminonaphthalene (Prodan), a fluorescent molecular rotor, and its application in viscosity sensing. We will cover the core photophysical principles, detailed experimental protocols for quantitative analysis, and applications relevant to cell biology and drug discovery.

Core Principles: How this compound Senses Viscosity

This compound is an environment-sensitive fluorescent probe. Its utility as a viscosity sensor stems from its specific photophysical properties related to an intramolecular charge transfer (ICT) process that occurs upon photoexcitation.

Upon absorbing a photon, the this compound molecule transitions to an excited state. In this state, it can relax back to the ground state via two competing pathways:

-

Radiative Decay: The molecule emits a photon, resulting in fluorescence. This pathway is characterized by a specific fluorescence quantum yield (the ratio of emitted to absorbed photons) and a fluorescence lifetime (the average time spent in the excited state).

-

Non-Radiative Decay: The molecule returns to the ground state without emitting a photon, primarily through intramolecular rotation or twisting. This rotation, particularly around the bond connecting the dimethylamino group to the naphthalene (B1677914) ring, allows the excited state energy to be dissipated as heat.

The critical principle of a molecular rotor is that the rate of this non-radiative decay pathway is mechanically restricted by the local environment. In a highly viscous medium, the physical hindrance slows down the intramolecular rotation. This "locks" the molecule in a conformation that favors the radiative decay pathway, leading to a measurable increase in both fluorescence quantum yield and fluorescence lifetime. This relationship forms the basis of its use as a viscosity sensor.

The quantitative relationship between fluorescence and viscosity is described by the Förster-Hoffmann equation :

log(τ) = C + x * log(η)

or

log(Φ) = C' + x * log(η)

where:

-

τ is the fluorescence lifetime.

-

Φ is the fluorescence quantum yield.

-

η is the viscosity of the medium.

-

C and C' are constants that depend on the probe and solvent.

-

x is the viscosity sensitivity exponent, a constant specific to the molecular rotor.

By measuring the fluorescence lifetime or intensity of this compound in a sample and comparing it to a calibration curve, the local microviscosity can be determined. Fluorescence lifetime imaging (FLIM) is the preferred method for cellular applications as it is independent of probe concentration, avoiding artifacts common in intensity-based measurements.

Probing the Cellular Frontier: A Technical Guide to Prodan for Advanced Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of Prodan (6-propionyl-2-dimethylaminonaphthalene), a highly sensitive fluorescent probe, for the intricate study of cellular membranes. This compound's unique solvatochromic properties, where its fluorescence emission is exquisitely sensitive to the polarity of its environment, make it an invaluable tool for elucidating membrane structure, dynamics, and the effects of xenobiotics. This document provides a comprehensive overview of this compound's core principles, detailed experimental protocols, and its application in critical areas of research and drug development.

Core Principles of this compound as a Membrane Probe

This compound is a "push-pull" fluorophore, possessing an electron-donating dimethylamino group and an electron-withdrawing propionyl group. This structure results in a large excited-state dipole moment, making its fluorescence highly sensitive to the surrounding solvent polarity.[1] In a non-polar environment, such as the hydrophobic core of a lipid bilayer, this compound exhibits a blue-shifted emission. Conversely, in a polar environment, like the aqueous interface of the membrane, its emission is red-shifted.[2] This phenomenon, known as solvatochromism, is the foundation of this compound's utility in membrane studies.

The mechanism involves dipolar relaxation of solvent molecules around the excited this compound molecule. In polar solvents, these solvent molecules reorient themselves around the excited-state dipole of this compound, lowering the energy of the excited state and resulting in a red-shifted emission.[3] This sensitivity allows researchers to probe the hydration and polarity of different regions within the membrane.

Compared to its longer-tailed analog, Laurdan, this compound is more sensitive to polarity variations closer to the bilayer surface.[4] It also shows a preferential partitioning into the more disordered liquid-crystalline phase over the tightly packed gel phase of lipid bilayers.[4]

Quantitative Data Presentation

The photophysical properties of this compound are highly dependent on its local environment. The following tables summarize key quantitative data for this compound in various solvents and membrane-mimetic systems.

Table 1: Spectral Properties of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~340 | ~380 | ~3200 |

| Toluene | 347 | 416 | - |

| N,N-Dimethylformamide | ~360 | ~450 | ~5300 |

| Acetonitrile | ~360 | ~470 | ~6500 |

| Ethanol (B145695) | ~361 | ~498 | ~7800 |

| Methanol | 361 | 498 | ~7800 |

| Water | ~361 | ~520 | ~8900 |

Data compiled from multiple sources.[2][5] Exact values may vary slightly depending on experimental conditions.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 0.03 | ~0.2 |

| Ethanol | 0.95 | ~3.4 |

| Water | - | 1.41 |

| Acetonitrile | - | ~3.3 |

Data compiled from multiple sources.[1][2][6] Quantum yield and lifetime are highly sensitive to environmental factors.

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound: Prepare a stock solution of this compound in a high-purity organic solvent such as ethanol or DMSO. A typical concentration is 1-5 mM.

-

Storage: Store the stock solution at -20°C, protected from light.

Labeling of Artificial Lipid Vesicles (Liposomes)

This protocol describes the preparation of this compound-labeled large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.

Materials:

-

Desired lipid composition (e.g., DOPC, DPPC) in chloroform

-

This compound stock solution

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid/Probe Mixture: In a round-bottom flask, add the desired amount of lipid solution. Add the this compound stock solution to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid-probe film on the inside of the flask. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).

-

Extrusion: To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles (optional, but can improve lamellarity). Then, extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size using a mini-extruder.[7]

-

Characterization: The final liposome (B1194612) suspension can be stored at 4°C. Characterize the size distribution of the vesicles using dynamic light scattering (DLS).

Labeling of Live Cells

Materials:

-

Cultured cells on coverslips or in appropriate imaging dishes

-

This compound stock solution

-

Balanced salt solution (BSS) or cell culture medium without serum

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in BSS or serum-free medium to a final concentration of 5-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed BSS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells two to three times with pre-warmed BSS to remove excess probe.

-

Imaging: Immediately proceed with fluorescence microscopy or spectroscopy. For live-cell imaging, it is crucial to maintain the cells at the appropriate temperature and CO₂ levels.

Data Acquisition and Analysis

Fluorescence Spectroscopy

For spectroscopic measurements, a standard fluorometer can be used.

-

Excitation Wavelength: Typically set around 360 nm.

-

Emission Spectra: Record the emission spectra from approximately 400 nm to 600 nm.

Generalized Polarization (GP)

GP is a ratiometric method used to quantify the spectral shift of this compound, which correlates with membrane order and hydration. A higher GP value indicates a more ordered, less hydrated membrane environment, while a lower GP value signifies a more disordered, hydrated environment.

The GP value is calculated using the following formula:

GP = (I_B - I_R) / (I_B + I_R)

Where:

-

I_B is the fluorescence intensity at the blue edge of the emission spectrum (characteristic of the ordered phase, e.g., 440 nm).

-

I_R is the fluorescence intensity at the red edge of the emission spectrum (characteristic of the disordered phase, e.g., 490 nm).

Fluorescence Microscopy

This compound's sensitivity to its environment can be visualized using fluorescence microscopy. Two-photon excitation microscopy is particularly advantageous for imaging this compound in living cells and tissues as it reduces phototoxicity and photobleaching and allows for deeper tissue penetration.[8][9]

-

Excitation: For two-photon microscopy, an excitation wavelength of around 720-740 nm is typically used.

-

Emission Channels: Two simultaneous emission channels should be collected, corresponding to the blue and red parts of this compound's emission spectrum (e.g., 420-460 nm and 480-520 nm).

-

GP Imaging: A pixel-by-pixel GP map of the membrane can be generated from the two emission channels, providing a visual representation of membrane order heterogeneity.

Applications in Drug Development

Assessing Drug-Membrane Interactions

This compound can be used to study how drugs and other bioactive molecules interact with and modify the properties of cell membranes. Changes in the fluorescence spectrum or GP value of this compound upon addition of a compound can indicate drug partitioning into the membrane, alteration of membrane fluidity, or changes in membrane hydration.

High-Throughput Screening (HTS) for Membrane-Active Compounds

This compound-based assays can be adapted for high-throughput screening to identify compounds that perturb membrane properties.[10][11] By labeling cells or liposomes in a multi-well plate format, changes in this compound's fluorescence intensity or GP can be rapidly measured using a plate reader, allowing for the screening of large compound libraries for membrane-active agents.

Investigating Drug-Induced Changes in Membrane Permeability

While this compound does not directly measure the flux of molecules across a membrane, it can be used to infer changes in membrane permeability. Compounds that disrupt the packing of membrane lipids will alter the local environment of this compound, leading to a change in its fluorescence.[12][13] These changes can be correlated with alterations in membrane barrier function. For instance, a drug that increases membrane disorder (lower GP) may also increase its permeability to other molecules.

Visualizations

Caption: Mechanism of this compound's solvatochromic fluorescence in a lipid membrane.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (dye) - Wikipedia [en.wikipedia.org]

- 3. Laurdan and this compound as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]

- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging living cells and tissues by two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifescienceglobal.com [lifescienceglobal.com]

- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Microenvironment: An In-depth Technical Guide to the Photophysical Properties of Prodan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe renowned for its sensitivity to the local environment. Its remarkable solvatochromic properties, characterized by a significant shift in its fluorescence emission spectrum with changes in solvent polarity, make it an invaluable tool in biophysical and cellular studies. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing the underlying mechanisms, experimental methodologies for its characterization, and a quantitative summary of its behavior in various solvents. This document is intended to serve as a practical resource for researchers leveraging this compound in their scientific investigations.

Core Concepts: Intramolecular Charge Transfer and Solvatochromism

The photophysical behavior of this compound is governed by an excited-state phenomenon known as intramolecular charge transfer (ICT). This compound possesses an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to the naphthalene (B1677914) core.[1] Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor group, leading to a large increase in the dipole moment of the excited state compared to the ground state.[2]

This charge-separated excited state, often referred to as the ICT state, is highly sensitive to the polarity of its surrounding environment. In polar solvents, the solvent molecules reorient around the excited this compound molecule to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.[2] In nonpolar solvents, this stabilization is less pronounced, and the emission occurs at shorter wavelengths (blue-shifted). This pronounced dependence of the emission wavelength on solvent polarity is termed solvatochromism.

The nature of the ICT state has been a subject of investigation, with discussions centered around whether it adopts a planar (PICT) or a twisted (TICT) conformation. Experimental and computational studies suggest that this compound likely emits from a planar intramolecular charge-transfer excited state.[2][3]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound in a range of solvents with varying polarities. These values are compiled from various literature sources and provide a quantitative basis for the application of this compound as a microenvironment probe.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |

| Cyclohexane | 2.02 | ~343 | ~380 | ~2940 | 0.03[1] | - |

| Toluene | 2.38 | 347[4] | 416[4] | ~5130 | - | - |

| Acetonitrile | 37.5 | ~360 | ~450 | ~5750 | - | - |

| Ethanol | 24.55 | ~361 | ~498 | ~7890 | 0.95[1] | - |

| Methanol | 32.7 | 361[1] | 498[1] | ~7890 | - | - |

| Dimethylformamide (DMF) | 36.7 | - | 450[1] | - | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | - | - | - | - | - |

| Water | 80.1 | 361[5] | 520[1] | ~9330 | 1.41[5] | - |

Note: The exact values may vary slightly depending on the experimental conditions such as temperature and purity of the solvent.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This technique is used to measure the absorption and emission spectra of this compound in a given solvent or environment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol) at a concentration of approximately 1 mM.

-

Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. This typically corresponds to a concentration in the micromolar range.

-

-

Absorption Measurement:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the this compound solution from approximately 300 nm to 500 nm.

-

Use the solvent of interest as a blank.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Emission Measurement:

-

Use a spectrofluorometer for fluorescence measurements.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 650 nm.

-

Record the wavelength of maximum emission (λ_em).

-

Ensure proper correction for the instrument's detector response and lamp intensity profile.

-

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

-

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.

Methodology:

-

Standard Selection:

-

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

-

Sample and Standard Preparation:

-

Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:

-

Φ_F_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.

Methodology:

-

Instrumentation:

-

A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound as described for steady-state measurements.

-

-

Measurement:

-

Excite the sample with the pulsed laser at the absorption maximum of this compound.

-

Collect the fluorescence emission at the emission maximum through a monochromator or a bandpass filter.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of single fluorescence photons.

-

Accumulate a histogram of photon arrival times to build up the fluorescence decay curve.

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution software that accounts for the IRF.

-

The fluorescence lifetime (τ) is determined from the fitting parameters.

-

Visualizations

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of this compound.

References

- 1. This compound (dye) - Wikipedia [en.wikipedia.org]

- 2. Long-Wavelength Analogue of this compound: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolved fluorescence emission spectra of this compound in ethanol/buffer solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Prodan's Excited-State Dipole Moment: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the significance, determination, and application of Prodan's excited-state dipole moment.

This compound (6-propionyl-2-(dimethylamino)naphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its microenvironment. This property, stemming from a significant change in its dipole moment upon excitation, makes it an invaluable tool in biophysical studies and drug discovery. This technical guide delves into the core principles of this compound's excited-state dipole moment, its measurement, and its practical applications.

The Significance of a Large Excited-State Dipole Moment

This compound is a "push-pull" dye, characterized by an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to the naphthalene (B1677914) core.[1][2] This architecture results in a substantial redistribution of electron density upon photoexcitation, leading to a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g).[3]

This change in dipole moment (Δμ = μ_e - μ_g) is the primary reason for this compound's pronounced solvatochromism—its fluorescence emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents.[1][4][5] In a polar environment, the solvent molecules reorient around the larger excited-state dipole, lowering the energy of the excited state and thus the energy of the emitted photon. This sensitivity allows researchers to probe the local polarity of complex systems like cell membranes and protein binding sites.[1][6][7]

Quantitative Analysis of this compound's Dipole Moment

The precise quantification of this compound's ground and excited-state dipole moments has been a subject of numerous studies, employing both experimental and theoretical approaches. The values can vary depending on the solvent and the methodology used for determination.

| Parameter | Value (Debye, D) | Method | Solvent(s) | Reference |

| Ground-State Dipole Moment (μ_g) | 5.2 | AM1 Calculation | - | [8] |

| 5.8 - 6.1 | Quantum Mechanics (in vacuum) | - | [9] | |

| Excited-State Dipole Moment (μ_e) | 9.6 (± 0.5) | Transient Dielectric Loss | 1,4-dioxane | [4][8] |

| 10.2 (± 0.5) | Transient Dielectric Loss | Benzene | [4][8] | |

| 11.7 | Modified Lippert Equation | Various | [8] | |

| Change in Dipole Moment (Δμ) | 4.4 - 5.0 | Transient Dielectric Loss | 1,4-dioxane, Benzene | [4][8] |

| ~8 | Solvatochromic Data Analysis | Selected Solvents | [8] |

Experimental Determination: The Solvatochromic Method

The most common experimental technique to determine the excited-state dipole moment of fluorescent probes like this compound is the solvatochromic shift method, often employing the Lippert-Mataga equation.[3][9][10] This method relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant (ε) and refractive index (n) of the solvents.

Key Experimental Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a range of aprotic solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile). The concentration should be low enough to avoid aggregation and inner filter effects.

-

Spectroscopic Measurements:

-

Record the absorption spectrum of this compound in each solvent to determine the absorption maximum (ν_a).

-

Record the fluorescence emission spectrum in each solvent, using the absorption maximum as the excitation wavelength, to determine the fluorescence maximum (ν_f).

-

-

Data Analysis:

-

Calculate the Stokes shift (Δν = ν_a - ν_f) for each solvent.

-

Calculate the solvent polarity function, f(ε, n), using the Lippert-Mataga equation: f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

-

Plot the Stokes shift (Δν) as a function of the solvent polarity function, f(ε, n).

-

-

Dipole Moment Calculation: The slope of the resulting linear plot is proportional to the square of the change in dipole moment (Δμ²). The excited-state dipole moment (μ_e) can then be calculated if the ground-state dipole moment (μ_g) and the cavity radius of the molecule are known.

Caption: Workflow for determining excited-state dipole moment using the solvatochromic method.

Applications in Research and Drug Development

The environment-sensitive fluorescence of this compound makes it a powerful tool in various research areas, particularly in drug discovery and development.

-

Membrane Characterization: this compound partitions into cellular membranes, and its fluorescence provides information on the local polarity and physical state of the lipid bilayer.[1][6] It can be used to study membrane fluidity, lipid domains, and the effects of drugs on membrane properties.[1][5]

-

Protein Folding and Binding: this compound can bind to hydrophobic pockets on the surface of proteins.[7] Changes in its fluorescence can signal conformational changes during protein folding or the binding of a ligand or drug candidate.[7] This is particularly useful in high-throughput screening for compounds that interact with a specific protein target.

-

Drug Delivery Systems: The photophysical properties of this compound are utilized to characterize drug delivery vehicles like micelles and vesicles, providing insights into their micropolarity and microviscosity.[11]

Caption: this compound as a fluorescent probe in drug-target interaction studies.

References

- 1. This compound (dye) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijera.com [ijera.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound fluorescence mimics the GroEL folding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights on the photophysical behavior of this compound in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling Probe: A Technical Guide to Prodan in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Prodan, or 6-propionyl-2-(dimethylamino)naphthalene, stands as a cornerstone fluorescent probe, prized for its remarkable sensitivity to the polarity of its immediate environment. This characteristic makes it an invaluable tool in unraveling the intricate biophysical properties of proteins and membranes. This in-depth guide explores the fundamental principles of this compound's application in fluorescence spectroscopy, offering a comprehensive overview of its photophysical properties, detailed experimental protocols, and a clear presentation of quantitative data.

Core Principles: The Solvatochromic Shift of this compound

The utility of this compound is rooted in its pronounced solvatochromic properties.[1][2] This phenomenon describes the change in a substance's color—or in this case, its fluorescence emission—with a change in the polarity of the solvent. This compound possesses a large excited-state dipole moment, meaning that upon excitation with light, there is a significant redistribution of electron density within the molecule.[1]

In non-polar (hydrophobic) environments, this compound exhibits a blue-shifted fluorescence emission at shorter wavelengths.[1] Conversely, in polar (hydrophilic) environments, the surrounding solvent molecules reorient around the excited-state dipole of this compound. This relaxation process lowers the energy of the excited state, resulting in a red-shifted fluorescence emission at longer wavelengths.[3][4] This substantial shift in emission wavelength, which can be as large as 140 nm between non-polar solvents like cyclohexane (B81311) and polar solvents like water, provides a sensitive measure of the local environment's polarity.[1]

Quantitative Photophysical Properties of this compound

The photophysical characteristics of this compound are highly dependent on the solvent environment. The following tables summarize key quantitative data for this compound in a range of solvents, providing a reference for experimental design and data interpretation.

Table 1: Excitation and Emission Maxima of this compound in Various Solvents

| Solvent | Excitation Maximum (λ_ex) (nm) | Emission Maximum (λ_em) (nm) |

| Cyclohexane | ~343 | ~380-401 |

| Toluene | 347 | 416 |

| N,N-Dimethylformamide (DMF) | ~360 | ~450 |

| Ethanol (B145695) | ~360 | ~498 |

| Methanol | 361 | 498 |

| Water | ~350 | ~520-531 |

Data compiled from multiple sources.[1][2][5][6]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 0.03 | - |

| Ethanol | 0.95 | - |

| Water | - | 1.41 |

Note: Fluorescence lifetime data can be influenced by various factors including temperature and the presence of quenchers.[1][7]

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: measuring membrane fluidity and labeling proteins.

Protocol 1: Measurement of Membrane Fluidity using this compound

This protocol outlines the use of this compound to assess the fluidity of lipid membranes by calculating the Generalized Polarization (GP). A higher GP value corresponds to a more ordered, gel-phase membrane, while a lower GP value indicates a more fluid, liquid-crystalline phase.[8][9][10]

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol or DMSO)

-

Lipid vesicles (e.g., liposomes) or cells of interest

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Preparation of Labeled Membranes:

-

For lipid vesicles, add the this compound stock solution to the vesicle suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500. The final this compound concentration is typically in the low micromolar range.

-

For cells, incubate the cells with a final this compound concentration of 5-10 µM for 30-60 minutes at the desired temperature.

-

Incubate the mixture in the dark to prevent photobleaching.

-

-

Fluorescence Measurement:

-

Transfer the labeled sample to a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the fluorometer.

-

Set the excitation wavelength to 360 nm.

-

Record the fluorescence emission spectrum from 400 nm to 600 nm.

-

Alternatively, measure the fluorescence intensity at two specific emission wavelengths: one corresponding to the emission in a gel-phase membrane (e.g., 440 nm) and one corresponding to the emission in a liquid-crystalline phase membrane (e.g., 490 nm).

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the following formula[8]:

where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

-

Data Interpretation:

-

Compare the GP values obtained under different experimental conditions (e.g., temperature, addition of membrane-altering agents) to assess changes in membrane fluidity.

-

Protocol 2: Covalent Labeling of Proteins with a Thiol-Reactive this compound Derivative (e.g., Badan)

This protocol describes a general procedure for labeling cysteine residues in a protein with a thiol-reactive derivative of this compound, such as Badan (6-bromoacetyl-2-dimethylaminonaphthalene).

Materials:

-

Purified protein containing at least one accessible cysteine residue

-

Thiol-reactive this compound derivative (e.g., Badan) stock solution (e.g., 10 mM in DMF or DMSO)

-

Labeling buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Size-exclusion chromatography column or dialysis tubing to remove excess dye

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein is in a suitable buffer, free of extraneous thiol-containing compounds.

-

If necessary, reduce any disulfide bonds by incubating the protein with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography immediately before labeling.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the thiol-reactive this compound derivative stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against the labeling buffer.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the this compound derivative (e.g., ~386 nm for Badan).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Calculate the concentration of the bound dye using its molar extinction coefficient.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualizing Core Concepts with Graphviz

To further elucidate the principles and workflows described, the following diagrams have been generated using the DOT language.

References

- 1. This compound (dye) - Wikipedia [en.wikipedia.org]

- 2. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolved fluorescence emission spectra of this compound in ethanol/buffer solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. References | ISS [iss.com]

- 8. scispace.com [scispace.com]

- 9. u-cursos.cl [u-cursos.cl]

- 10. home.physics.wisc.edu [home.physics.wisc.edu]

Probing Polarity: A Technical Guide to the Behavior of Prodan in Aqueous and Nonpolar Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its immediate environment. This solvatochromic probe exhibits significant changes in its fluorescence properties, particularly a large Stokes shift, when transitioning between nonpolar and polar, including aqueous, environments. This characteristic makes this compound an invaluable tool in various scientific disciplines, including membrane biophysics, protein folding studies, and drug delivery research. Its ability to report on the local environment provides insights into the molecular organization and dynamics of complex biological systems. This technical guide provides an in-depth analysis of this compound's behavior in both nonpolar and aqueous environments, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Core Principles: The Photophysics of this compound